Hexakis(phenylethynyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

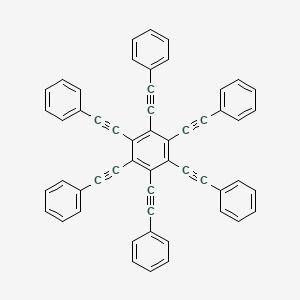

Hexakis(phenylethynyl)benzene is a complex organic compound characterized by a benzene core with six phenylethynyl groups attached to it. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexakis(phenylethynyl)benzene can be synthesized through a series of reactions involving the Sonogashira coupling reaction. The process typically starts with the iodination of hexaphenylbenzene, followed by the Sonogashira cross-coupling reaction with phenylacetylene under nitrogen atmosphere using standard Schlenk techniques and freshly distilled solvents .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up the production. The use of palladium catalysts and copper iodide in the Sonogashira coupling reaction is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Hexakis(phenylethynyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The phenylethynyl groups can be oxidized under specific conditions.

Reduction: Reduction reactions can target the triple bonds in the phenylethynyl groups.

Substitution: The phenylethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Strong nucleophiles like sodium amide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenylacetic acid derivatives, while reduction can yield phenylethylene derivatives.

Scientific Research Applications

Hexakis(phenylethynyl)benzene and its derivatives have various applications in scientific research, including uses in materials science, nanotechnology, and the creation of molecular propellers .

Scientific Research Applications

this compound derivatives are employed across a range of scientific disciplines due to their unique structural and chemical properties .

Materials Science

- Graphdiyne Synthesis Hexakis[(trimethylsilyl)ethynyl]benzene, also known as HEB-TMS, serves as a starting monomer for synthesizing graphdiyne, a carbon allotrope with promising applications in materials science. HEB-TMS possesses carbon–carbon triple bonds (sp-hybridized) and benzene rings (sp2-hybridized), similar to graphdiyne. Graphdiyne, synthesized from hexakis[(trimethylsilyl)ethynyl]benzene, is known for its direct bandgap and high charge carrier mobility.

- Photocatalysis Graphdiyne-based heterojunctions, utilizing hexakis[(trimethylsilyl)ethynyl]benzene, are employed for photocatalytic hydrogen generation.

- Nonlinear Optics this compound derivatives exhibit special nonlinear absorption properties, making them valuable in advanced materials.

Nanotechnology

- Nanosheet Preparation Hexakis[(trimethylsilyl)ethynyl]benzene is utilized in the preparation of two-dimensional nanosheets with excellent optical properties.

Molecular Propellers and Chiroptical Studies

- Helically Biased Propellers this compound derivatives with a tertiary amide group on each blade are designed to achieve a helically biased propeller arrangement . This arrangement is achieved through complexation-induced intramolecular transmission of point chirality .

- Chiral Handle An auxiliary chiral group associated with a blade acts as a chiral handle to control the helical bias in supramolecular cyclic structures .

- Dynamic Helicity Propeller-shaped dynamic helicity can be generated in a this compound framework, preferring a particular sense to afford a strong CD signal . This is realized by the cooperative transmission of point chiralities upon complexation with a chiral guest through a threefold binding site presented by a syn-formed terephthalamide .

Case Studies

- Molecular Tessellation Hexakis(4-iodophenyl)benzene (HPBI) is used as a building block to fabricate two periodic supramolecular phase types on Au(111) . These self-assembly patterns have the same lattice symmetry but different packing densities, attributed to networks formed by halogen bonds and halogen–Au coordination . The self-similarity of these two phases favors interweaving between the phases to form higher-order supramolecular phases, constituting a method for constructing complex 2D tessellations .

- Chiroptical Properties A study generated propeller-shaped dynamic helicity in a this compound framework, which preferred a particular sense to afford a strong CD signal . This was achieved by the cooperative transmission of point chiralities upon complexation with a chiral guest through a threefold binding site presented by a syn-formed terephthalamide .

Data Table

| Application | Compound | Properties/Functionality |

|---|---|---|

| Graphdiyne Synthesis | Hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS) | Starting monomer for synthesizing graphdiyne; possesses sp- and sp2-hybridized carbon atoms |

| Molecular Tessellation | Hexakis(4-iodophenyl)benzene (HPBI) | Building block for fabricating periodic supramolecular phases on Au(111); forms halogen-bonded and halogen–metal coordinated networks |

| Chiroptical Molecular Propellers | This compound derivatives | Achieves helically biased propeller arrangement through complexation-induced intramolecular transmission of point chirality |

| Photocatalysis | Graphdiyne-based heterojunctions | Used for photocatalytic hydrogen generation |

| Nonlinear Optics | This compound derivatives | Exhibits special nonlinear absorption properties |

| 2D Nanosheet Preparation | Hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS) | Used in the preparation of two-dimensional nanosheets with excellent optical properties |

Mechanism of Action

The mechanism of action of hexakis(phenylethynyl)benzene is primarily related to its structural properties. The phenylethynyl groups provide rigidity and stability to the molecule, allowing it to interact with other molecules in a specific manner. The molecular targets and pathways involved depend on the specific application, such as its use in molecular propellers where it exhibits chiroptical properties through the complexation-induced intramolecular transmission of local point chirality .

Comparison with Similar Compounds

Hexakis(phenylethynyl)benzene can be compared with other similar compounds, such as:

Hexaphenylbenzene: While both compounds have a benzene core, hexaphenylbenzene lacks the ethynyl groups, resulting in different structural and chemical properties.

Pentakis(phenylethynyl)benzene: This compound has one less phenylethynyl group, leading to differences in symmetry and reactivity.

Tetraarylterephthalamides: These compounds share some structural similarities but differ in the functional groups attached to the benzene core.

This compound stands out due to its unique combination of phenylethynyl groups, which impart specific electronic and optical properties, making it a valuable compound in various fields of research.

Biological Activity

Hexakis(phenylethynyl)benzene (HPEB) is a complex organic compound that has garnered attention in various fields, particularly in supramolecular chemistry and materials science. This article explores the biological activity of HPEB, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique molecular architecture, featuring six phenylethynyl groups attached to a central benzene ring. This structure allows for significant conformational flexibility and the potential for complexation with various guest molecules, which can influence its biological activity.

Biological Activity Overview

The biological activity of HPEB can be categorized into several key areas:

- Chiroptical Properties : HPEB derivatives have been designed to exhibit chiroptical properties, which are crucial for applications in molecular recognition and sensing. The introduction of tertiary amide groups has been shown to facilitate the formation of helically biased structures through complexation with chiral guests, enhancing their potential use in chiral discrimination applications .

- Fluorescence and Ion Sensing : Recent studies have indicated that HPEB derivatives can function as effective ionophores for selective ion recognition, particularly for heavy metals such as mercury (Hg²⁺). The interaction of HPEB with Hg²⁺ ions leads to notable changes in fluorescence behavior, enabling quantification without external fluorophores . This property is valuable for environmental monitoring and biosensing applications.

- Antimicrobial Activity : Some derivatives of HPEB have demonstrated antimicrobial properties, making them potential candidates for the development of new antibacterial agents. The mechanisms underlying this activity may involve disruption of bacterial cell membranes or interference with cellular processes .

Case Study 1: Chiroptical Molecular Propellers

In a study focused on the design of chiroptical molecular propellers based on HPEB, researchers synthesized derivatives that displayed significant helicity upon complexation with specific guests. The dynamic helicity was shown to influence the strength of circular dichroism (CD) signals, indicating potential applications in molecular sensing and material design .

Case Study 2: Ion Recognition Properties

Another study highlighted the ion-sensing capabilities of HPEB derivatives. The research demonstrated that certain configurations could selectively bind to Ag⁺ and Hg²⁺ ions, showcasing a "turn-on" or "turn-off" fluorescence response depending on the presence of these ions. This property was attributed to the formation of stable metal-ligand complexes that alter the electronic environment around the fluorophore .

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | C₃₆H₂₄ |

| Chiroptical Behavior | Exhibits dynamic helicity upon guest complexation |

| Ion Recognition | Selective binding to Ag⁺ and Hg²⁺ ions |

| Fluorescence Response | "Turn-on" or "turn-off" behavior based on metal ion presence |

| Antimicrobial Activity | Potential against various bacterial strains |

Properties

CAS No. |

110846-75-8 |

|---|---|

Molecular Formula |

C54H30 |

Molecular Weight |

678.8 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexakis(2-phenylethynyl)benzene |

InChI |

InChI=1S/C54H30/c1-7-19-43(20-8-1)31-37-49-50(38-32-44-21-9-2-10-22-44)52(40-34-46-25-13-4-14-26-46)54(42-36-48-29-17-6-18-30-48)53(41-35-47-27-15-5-16-28-47)51(49)39-33-45-23-11-3-12-24-45/h1-30H |

InChI Key |

SDGNTWFWHWDWNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=CC=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6)C#CC7=CC=CC=C7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.